KadcoccineacidH
Description
Kadcoccineacid H is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Sm. . It features a rare 14(13→12)-abeo-lanostane skeleton and a 5-substituted 2(5H)-furanone motif on the C-17 side chain, distinguishing it from other triterpenoids in its class . Structurally, it is characterized by a tetracyclic system with a fused oxa-heterocyclic ring, as confirmed by NMR and HRESIMS analysis . Kadcoccineacid H exhibits moderate cytotoxicity against human cancer cell lines (IC50 range: 3.11–7.77 μM) and anti-HIV activity (19.4 ± 14.4% inhibition rate) .
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1 |
InChI Key |
MYJZULRZDSHOPG-YPQAZMQZSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the functional groups of this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Halogenated derivatives with modified functional groups
Scientific Research Applications
KadcoccineacidH has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
KadcoccineacidH exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Cytotoxicity
Anti-HIV Activity
Other Pharmacological Activities
- Kadcoccitane C : Exhibits anticoagulant activity by inhibiting thrombin generation (19.4 ± 14.4% inhibition) .
- Kadlongilactone C : Potent inhibitor of platelet aggregation (linked to MAP kinase signaling) .
- Kadcoccinic acid B : Antioxidant and neuroprotective effects, absent in Kadcoccineacid H .
Key Research Findings
Structural-Activity Relationships (SAR): The 5-substituted 2(5H)-furanone in Kadcoccineacid H enhances cytotoxicity compared to epoxide-containing analogs (e.g., kadcoccinones B and C) . C-17 side chain modifications dictate anti-HIV potency; esterification (as in kadcoccitanes) reduces viral inhibition .
Dual Activity Profile :
Kadcoccineacid H uniquely combines cytotoxicity and anti-HIV activity , whereas most analogs specialize in one domain (e.g., kadcoccitane C for anticoagulation) .
Limitations: Moderate potency (IC50 > 3 μM) compared to clinical agents like 5-fluorouracil (IC50 ~ 0.1 μM) . Limited bioavailability due to high molecular weight and hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
